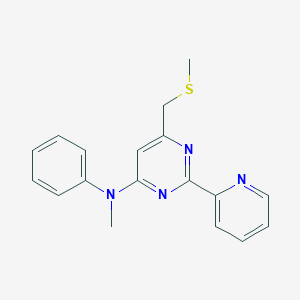
5-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide typically involves multi-step organic reactions. The initial step might include the bromination of a suitable precursor, followed by a series of substitution and condensation reactions. The use of protective groups and catalysts can be crucial to achieving high yields and specificity.
Industrial Production Methods
Industrial production often scales up these synthetic routes, utilizing continuous flow reactors and advanced purification techniques. Optimization of reaction conditions, such as temperature, pressure, and solvent systems, is essential to ensure consistent quality and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Exposure to strong oxidizing agents can lead to the formation of corresponding quinolinones or other oxidized derivatives.
Reduction: : Reduction reactions, often using reagents like sodium borohydride, can selectively reduce specific functional groups within the molecule.
Substitution: : Electrophilic or nucleophilic substitution reactions can introduce new functional groups or modify existing ones, providing a pathway to structurally diverse analogs.
Common Reagents and Conditions
Common reagents include brominating agents like N-bromosuccinimide for introducing the bromo group, and palladium catalysts for various cross-coupling reactions. Reaction conditions are typically tailored to the specific transformation, often involving controlled temperatures, inert atmospheres, and specific solvent systems.
Major Products
The products of these reactions vary widely depending on the specific conditions and reagents used. Oxidation may yield quinolinones, while reduction and substitution can produce a range of functionalized derivatives, expanding the utility of the compound in different research contexts.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactive bromo and furan-2-carboxamide groups facilitate a wide array of chemical transformations.
Biology
Biologically, it may act as a ligand for certain receptors or enzymes, making it a valuable tool in the study of biochemical pathways and mechanisms.
Medicine
In medicinal research, 5-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, this compound could be utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects is often related to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, influencing cellular functions and responses. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound's full therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-furancarboxylic acid: : Shares the bromo and furan moieties but lacks the quinoline derivative, affecting its reactivity and applications.
N-(2-quinolinyl)furan-2-carboxamide: : Similar structure but without the methoxyethyl group, potentially altering its biological activity and solubility.
1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline: : Lacks the furan-2-carboxamide group, changing its chemical properties and utility.
Properties
IUPAC Name |
5-bromo-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c1-22-10-9-20-8-2-3-12-4-5-13(11-14(12)20)19-17(21)15-6-7-16(18)23-15/h4-7,11H,2-3,8-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMQIXDLHPYXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
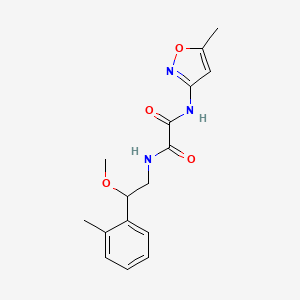
![N'-(3-chloro-2-methylphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2587531.png)
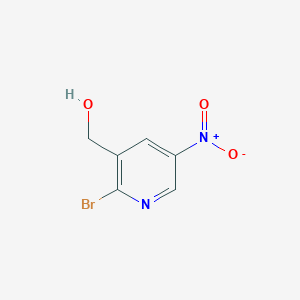
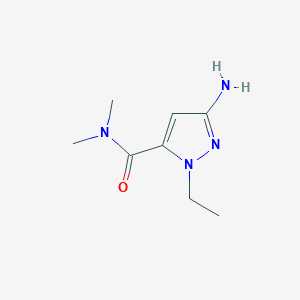
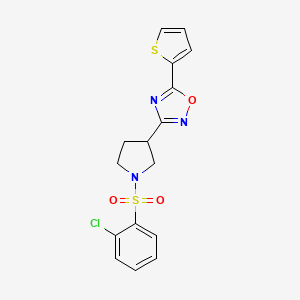
![4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2587536.png)
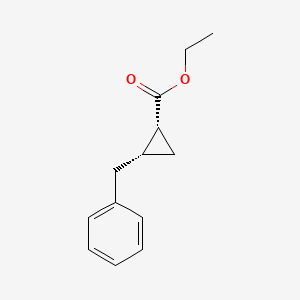
![N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2587540.png)
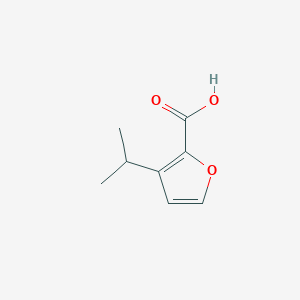
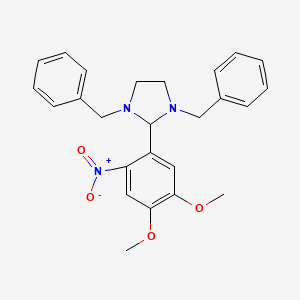
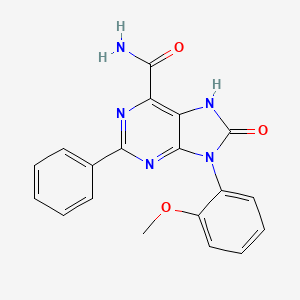
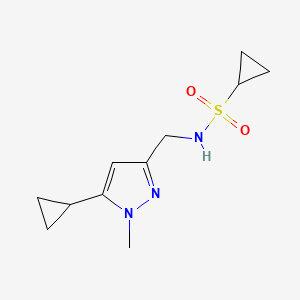
![1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2587550.png)
